Sodium pyrophosphate

Description

Properties

IUPAC Name |

tetrasodium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENQNTWSFEDLI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4P2O7, Na4O7P2 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-91-8 (unspecified hydrochloride salt), 13472-36-1 (tetra-hydrochloride salt decahydrate), 14691-80-6 (tri-hydrochloride salt), 7758-16-9 (di-hydrochloride salt) | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042465 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C., Dry Powder; Other Solid, Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air, Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH], ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER., Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 ? 10H2O) is in the form of colorless, transparent crystals.] | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrasodium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7 % at 77 °F (NIOSH, 2023), Soluble in water. Insoluble in ethanol, COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/, INSOL IN ALCOHOL /DECAHYDRATE/, SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/, IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C, (77 °F): 7% | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.45 (NIOSH, 2023) - Denser than water; will sink, 2.534, Relative density (water = 1): 2.5, 2.45 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CRYSTALS, COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER, White powder or granules. | |

CAS No. |

7722-88-5 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O352864B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrophosphoric acid, tetrasodium salt | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1810 °F (NIOSH, 2023), 988 °C, 1810 °F | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium pyrophosphate (Na₄P₂O₇), also known as tetrasodium (B8768297) pyrophosphate (TSPP), and its acidic form, sodium acid pyrophosphate (SAPP, Na₂H₂P₂O₇). It includes detailed experimental protocols, quantitative data, and visual workflows to support research, development, and quality control activities.

Synthesis of Sodium Pyrophosphate

Sodium pyrophosphate is a synthetic compound produced through controlled chemical processes.[1] The primary methods for its synthesis involve the thermal dehydration of sodium phosphates. The choice of method often depends on the desired product (tetrasodium pyrophosphate vs. sodium acid pyrophosphate) and the required purity.

Synthesis of Tetrasodium Pyrophosphate (Na₄P₂O₇)

The most common industrial method for producing tetrasodium pyrophosphate involves a two-step process: neutralization followed by high-temperature polymerization.

Experimental Protocol: Neutralization and Polymerization

-

Neutralization: An aqueous solution of food-grade or technical-grade phosphoric acid is reacted with sodium carbonate (soda ash) or sodium hydroxide (B78521) to form disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄).[2] The reaction is typically carried out in a neutralization vessel with agitation.

-

Reaction: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

-

-

Slurry Formation: The resulting disodium hydrogen phosphate is prepared as a slurry with a specific density (e.g., 1.45–1.55 mol) and the pH is adjusted to between 8.4 and 8.5.[2]

-

Polymerization (Calcination): The disodium hydrogen phosphate slurry is fed into a rotary kiln or a similar high-temperature furnace.[2] It is heated to temperatures between 500°C and 550°C.[2] This high-temperature polymerization process dehydrates the disodium hydrogen phosphate, causing two molecules to condense and form one molecule of tetrasodium pyrophosphate.

-

Reaction: 2 Na₂HPO₄ → Na₄P₂O₇ + H₂O

-

-

Cooling and Milling: The resulting tetrasodium pyrophosphate is then cooled, separated, and may be milled to achieve the desired particle size, resulting in a white crystalline powder.[2][3]

Synthesis of Sodium Acid Pyrophosphate (SAPP, Na₂H₂P₂O₇)

The synthesis of SAPP follows a similar principle but starts with monosodium phosphate (NaH₂PO₄).

Experimental Protocol: Thermal Dehydration of Monosodium Phosphate

-

Neutralization: Phosphoric acid is neutralized with sodium hydroxide or sodium carbonate in a 1:1 molar ratio to produce monosodium phosphate.[4]

-

Reaction: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O

-

-

Crystallization and Drying: The monosodium phosphate solution is concentrated, cooled to crystallize, centrifuged, and dried at approximately 95°C to obtain anhydrous monosodium phosphate.[5]

-

Polymerization: The anhydrous monosodium phosphate is then heated to between 220°C and 250°C.[4][5] This controlled heating causes two molecules of monosodium phosphate to condense, forming sodium acid pyrophosphate.

-

Reaction: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

-

-

Alternative Method: SAPP can also be produced by reacting tetrasodium pyrophosphate with phosphoric acid.[6]

A general workflow for the synthesis of sodium pyrophosphate is illustrated below.

Characterization of Sodium Pyrophosphate

A thorough characterization of sodium pyrophosphate is essential to ensure its purity, identity, and suitability for its intended application, particularly in the food and pharmaceutical industries.[7][8]

Physicochemical Properties

The fundamental properties of tetrasodium pyrophosphate and sodium acid pyrophosphate are summarized in the table below.

| Property | Tetrasodium Pyrophosphate (Anhydrous) | Sodium Acid Pyrophosphate | Reference(s) |

| Molecular Formula | Na₄P₂O₇ | Na₂H₂P₂O₇ | [3] |

| Molecular Weight | 265.90 g/mol | 221.94 g/mol | [9] |

| Appearance | White crystalline or granular powder | White crystalline powder | [3][5] |

| Melting Point | 880°C | Decomposes at >220°C | [3][5] |

| Density | 2.534 g/cm³ | 1.86 g/cm³ | [3][5] |

| Solubility in Water | Soluble (e.g., 3.16 g/100 mL in cold water) | Soluble (e.g., 10 g/100 mL at 20°C) | [5][10] |

| pH (1% solution) | 9.9 - 10.8 (alkaline) | 4.0 - 4.6 (acidic) | [11][12] |

Analytical Characterization Techniques

A combination of wet chemistry and instrumental methods is used for the quality control and characterization of sodium pyrophosphate.

| Parameter | Method | Description | Reference(s) |

| Assay (Purity) | Titration | A common method involves dissolving the sample, adjusting the pH to 3.8, adding a zinc sulfate (B86663) solution, and titrating the liberated acid with 0.1 N sodium hydroxide. | [11][13] |

| pH Measurement | Potentiometry | The pH of a 1% aqueous solution is measured using a calibrated pH meter to confirm its acidic or alkaline nature. | [7][11] |

| Water Insoluble Matter | Gravimetric Analysis | A known weight of the sample is dissolved in hot water, filtered through a tared crucible, and the residue is dried and weighed. | [11] |

| Loss on Ignition/Drying | Gravimetric Analysis | The sample is heated at 105°C for 4 hours and then at 550°C for 30 minutes to determine the percentage of weight loss. | [7][11] |

| Trace Impurities (Heavy Metals) | Spectrophotometry / AAS | Techniques like Atomic Absorption Spectroscopy (AAS) or spectrophotometry are used to quantify trace levels of heavy metals such as lead and arsenic. | [7][11] |

| Crystalline Phase Identification | X-Ray Diffraction (XRD) | XRD is used to identify the specific crystalline forms of sodium pyrophosphate and can be used for quantitative analysis of mixtures with an internal standard like magnesium oxide. | [14] |

| Structural Analysis | FTIR Spectroscopy | Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic vibrational bands associated with the pyrophosphate structure. | [15][16] |

Experimental Protocols for Key Characterization Methods

Protocol 1: Assay of Tetrasodium Pyrophosphate by Titration (Adapted from JECFA)[11]

-

Sample Preparation: Accurately weigh approximately 500 mg of the anhydrous Na₄P₂O₇ sample and dissolve it in 100 mL of deionized water in a 400-mL beaker.

-

pH Adjustment: Adjust the pH of the solution to exactly 3.8 using hydrochloric acid with a calibrated pH meter.

-

Zinc Pyrophosphate Precipitation: Add 50 mL of a 12.5% zinc sulfate solution (w/v), which has also been adjusted to pH 3.8. Allow the solution to stand for 2 minutes to ensure complete precipitation of zinc pyrophosphate.

-

Titration: Titrate the liberated sulfuric acid with standardized 0.1 N sodium hydroxide until the pH returns to 3.8.

-

Calculation: Each milliliter of 0.1 N sodium hydroxide is equivalent to 13.30 mg of Na₄P₂O₇.[11]

Protocol 2: Determination of Water Insoluble Matter [11]

-

Sample Dissolution: Dissolve 10 g of the sample in 100 mL of hot deionized water.

-

Filtration: Filter the solution through a tared filtering crucible.

-

Washing and Drying: Wash the insoluble residue collected in the crucible with hot water.

-

Weighing: Dry the crucible at 105°C for 2 hours, cool it in a desiccator, and weigh it to determine the mass of the insoluble matter.

The general workflow for the characterization of sodium pyrophosphate is depicted below.

Role in Research and Drug Development

In addition to its widespread use in the food industry as a buffering agent, emulsifier, and sequestrant, sodium pyrophosphate has specific applications in scientific research and pharmaceutical development.[8][17]

-

Biochemical Assays: It is commonly used as a potent inhibitor of serine-threonine phosphatases in kinase reaction buffers, helping to preserve the phosphorylation state of proteins during analysis.[18]

-

Drug Formulation: Sodium acid pyrophosphate serves as a buffering and stabilizing agent in various drug formulations to maintain pH and stability.[19]

-

Antiviral Research: Studies have shown that sodium pyrophosphate can inhibit viral replication by interfering with viral polymerase enzymes, such as HIV-1 reverse transcriptase.[20]

-

Biomolecule Purification: It is often included in cell lysis and extraction buffers to support downstream purification procedures by inhibiting enzymatic degradation.[18]

References

- 1. gjphosphate.com [gjphosphate.com]

- 2. CN102951625A - Sodium pyrophosphate preparation technology - Google Patents [patents.google.com]

- 3. Industrial sodium pyrophosphate [jzjkyhg.com]

- 4. foodadditives.net [foodadditives.net]

- 5. chembk.com [chembk.com]

- 6. US2337491A - Process of producing sodium acid pyrophosphate - Google Patents [patents.google.com]

- 7. advanceinorganic.com [advanceinorganic.com]

- 8. imarcgroup.com [imarcgroup.com]

- 9. Sodium pyrophosphate =95 7722-88-5 [sigmaaldrich.com]

- 10. Tetrasodium Pyrophosphate | Na4P2O7 | CID 24403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Sodium Acid Pyrophosphate, Food Grade SAAP Powder 28, 40| Niranbio Chemical [niranbio.com]

- 13. Determination of pyrophosphates by titration | Metrohm [metrohm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ajbcps.com [ajbcps.com]

- 16. Sodium pyrophosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Application of food additive sodium pyrophosphate in food processing-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 18. bostonbioproducts.com [bostonbioproducts.com]

- 19. connectionchemical.com [connectionchemical.com]

- 20. Sodium pyrophosphate | 7722-88-5 | FS29954 | Biosynth [biosynth.com]

An In-depth Technical Guide to Sodium Pyrophosphate: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium pyrophosphate, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. It further explores its biological significance, particularly distinguishing the roles of inorganic pyrophosphate and the signaling functions of inositol (B14025) pyrophosphates, and its applications in pharmaceutical formulations.

Chemical Structure and Forms

Sodium pyrophosphate is the sodium salt of pyrophosphoric acid. It exists in several forms, with the most common being tetrasodium (B8768297) pyrophosphate (TSPP) and disodium (B8443419) pyrophosphate (SAPP) , also known as sodium acid pyrophosphate.

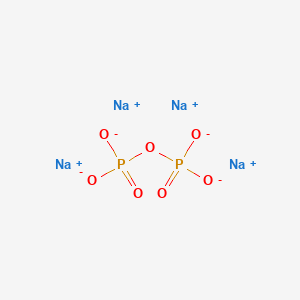

Tetrasodium Pyrophosphate (TSPP) is an inorganic compound with the chemical formula Na₄P₂O₇. It is a white, water-soluble solid that can exist in an anhydrous form or as a decahydrate (B1171855) (Na₄P₂O₇ · 10H₂O).[1] It is composed of a pyrophosphate anion (P₂O₇⁴⁻) and four sodium cations (Na⁺).

Disodium Pyrophosphate (SAPP) , or disodium dihydrogen pyrophosphate, has the chemical formula Na₂H₂P₂O₇.[2][3][4][5] It is a white, crystalline powder that is soluble in water.[2][5]

Physicochemical Properties

The distinct chemical compositions of TSPP and SAPP result in different physicochemical properties, which are crucial for their specific applications.

Data Presentation: Physicochemical Properties

| Property | Tetrasodium Pyrophosphate (TSPP) | Disodium Pyrophosphate (SAPP) |

| Chemical Formula | Anhydrous: Na₄P₂O₇Decahydrate: Na₄P₂O₇ · 10H₂O | Na₂H₂P₂O₇ |

| Molar Mass | Anhydrous: 265.90 g/mol Decahydrate: 446.09 g/mol [6] | 221.94 g/mol [2][4] |

| Appearance | Colorless or white crystals or a white crystalline/granular powder.[1][6] | White, crystalline powder or granules.[2][4][5] |

| Solubility in water | 2.61 g/100 mL (0 °C)6.7 g/100 mL (25 °C)42.2 g/100 mL (100 °C)[1] | Soluble in water. |

| pH (1% solution) | 9.9 - 10.8[6] | 3.7 - 5.0[2] |

| Melting Point | Anhydrous: 988 °CDecahydrate: 79.5 °C (decomposes)[1] | Decomposes above 220 °C. |

| Density | 2.534 g/cm³[1] | --- |

Synthesis and Manufacturing

The industrial production of sodium pyrophosphates involves controlled heating of orthophosphates.

Synthesis of Tetrasodium Pyrophosphate (TSPP)

TSPP is commercially produced through a two-step process. First, furnace-grade phosphoric acid is reacted with sodium carbonate to form disodium phosphate (B84403). This intermediate is then heated to 450 °C to yield tetrasodium pyrophosphate.[1]

-

Reaction: 2 Na₂HPO₄ → Na₄P₂O₇ + H₂O[1]

An alternative method involves the molecular dehydration of dibasic sodium phosphate at 500 °C.[7]

References

- 1. Tetrasodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Preparation method of disodium dihydrogen pyrophosphate [lygshuren.com]

- 4. gjphosphate.com [gjphosphate.com]

- 5. DISODIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. fao.org [fao.org]

- 7. TETRASODIUM PYROPHOSPHATE (TSPP) - Ataman Kimya [atamanchemicals.com]

The Pivotal Role of Inorganic Pyrophosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic pyrophosphate (PPi), a molecule comprised of two phosphate (B84403) groups linked by a high-energy phosphoanhydride bond, is a ubiquitous and critical player in cellular metabolism. Historically viewed as a simple byproduct of biosynthetic reactions, PPi is now recognized as a key metabolic regulator, influencing a wide array of cellular processes from energy metabolism and macromolecular synthesis to signaling pathways and pathological calcification. This technical guide provides an in-depth exploration of the multifaceted roles of PPi, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in key cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate functions of PPi and its therapeutic potential.

Core Functions of Inorganic Pyrophosphate in Cellular Metabolism

Inorganic pyrophosphate is produced in numerous anabolic reactions, including the synthesis of DNA, RNA, proteins, and polysaccharides.[1] Its subsequent hydrolysis by inorganic pyrophosphatases (PPases) is a highly exergonic reaction that drives these biosynthetic processes to completion.[1] Beyond this fundamental role, PPi also serves as an energy donor in some organisms and as a critical signaling molecule.

Bioenergetics and Biosynthesis

The hydrolysis of PPi to two molecules of orthophosphate (Pi) releases a significant amount of free energy, making it a thermodynamic driving force for many biochemical reactions.[1] In certain prokaryotes and lower eukaryotes, PPi can even substitute for ATP as an energy currency.[1] The constant removal of PPi by ubiquitous pyrophosphatases ensures that the equilibrium of biosynthetic reactions, such as nucleotide polymerization during DNA and RNA synthesis, strongly favors product formation.[1]

Regulation of Glycolysis and Gluconeogenesis

PPi plays a regulatory role in the central metabolic pathways of glycolysis and gluconeogenesis. In some organisms, a PPi-dependent phosphofructokinase (PFK) can be utilized in glycolysis, conserving ATP. Conversely, elevated levels of PPi can inhibit key enzymes in gluconeogenesis, demonstrating its role in balancing these opposing pathways.

Role in Mineralization and Pathological Calcification

Extracellular PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation and is therefore crucial in preventing soft tissue calcification.[2][3] The balance between PPi-generating enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and PPi-hydrolyzing enzymes such as tissue-nonspecific alkaline phosphatase (TNAP) is critical for maintaining proper bone mineralization.[3][4] Dysregulation of this balance is implicated in various pathological conditions, including osteoarthritis and vascular calcification.[2]

Quantitative Data on PPi and Related Enzymes

To provide a clear overview for comparative analysis, the following tables summarize key quantitative data related to PPi concentrations in various biological contexts and the kinetic parameters of enzymes involved in its metabolism.

Table 1: Cellular and Plasma Concentrations of Inorganic Pyrophosphate

| Biological Source | Concentration | Reference |

| Escherichia coli (cytosol) | 0.5 mM - 1.3 mM | [1][5] |

| Rat Liver Hepatocytes (total cell) | ~130 pmol/mg protein | [6] |

| Rat Liver Hepatocytes (mitochondria) | >90% of total cellular PPi | [6] |

| Human Skin Fibroblasts | 332 ± 66 pmol/106 cells | [7] |

| Human Articular Chondrocytes | 655 ± 46 pmol/106 cells | [7] |

| Human Red Blood Cells | 1.74 ± 0.28 pmol/106 cells | [7] |

| Human Plasma | 2.72 ± 0.14 µM | [7] |

| Human Serum | 6.09 ± 0.36 µM | [7] |

Table 2: Kinetic Parameters of Selected Inorganic Pyrophosphatases

| Enzyme | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Soluble PPase | Escherichia coli | 2 | 2500 | |

| Soluble PPase | Baker's Yeast | 4 | 750 | |

| Membrane-bound H+-PPase | Rhodospirillum rubrum | 8 | 0.5 | |

| Membrane-bound H+-PPase | Vigna radiata (mung bean) | 15 | 0.3 |

Key Signaling Pathways Involving Inorganic Pyrophosphate

The regulatory roles of PPi are exerted through its influence on specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two critical pathways where PPi plays a central role.

Experimental Protocols for PPi and PPase Analysis

Accurate quantification of PPi and the activity of PPi-metabolizing enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Measurement of Inorganic Pyrophosphate using a UDPG Pyrophosphorylase-Coupled Assay

This enzymatic assay offers high specificity for PPi in the presence of orthophosphate.[7]

Principle: UDP-glucose pyrophosphorylase (UDPGP) catalyzes the reaction: PPi + UTP-glucose-1-phosphate ⇌ UTP + glucose-1-phosphate. The production of glucose-1-phosphate is then coupled to a series of reactions leading to the reduction of NADP+ to NADPH, which can be measured fluorometrically.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.6)

-

MgCl2 (5 mM)

-

UTP-glucose-1-phosphate (0.5 mM)

-

NADP+ (0.2 mM)

-

Glucose-1,6-diphosphate (10 µM)

-

UDP-glucose pyrophosphorylase (UDPGP)

-

Phosphoglucomutase (PGM)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Sample (deproteinized cell extract or fluid)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, UTP-glucose-1-phosphate, NADP+, and glucose-1,6-diphosphate.

-

Add PGM and G6PDH to the reaction mixture.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding UDPGP.

-

Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Quantify the PPi concentration by comparing the rate of fluorescence increase to a standard curve generated with known PPi concentrations.

Continuous Monitoring of PPi Hydrolysis using the Malachite Green Assay

This colorimetric assay is suitable for continuously measuring the activity of inorganic pyrophosphatases.

Principle: The assay measures the release of inorganic phosphate (Pi) from the hydrolysis of PPi. The liberated Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM MgCl2)

-

Inorganic pyrophosphate (substrate)

-

Inorganic pyrophosphatase (enzyme sample)

-

Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing assay buffer and the desired concentration of PPi.

-

Initiate the reaction by adding the inorganic pyrophosphatase sample.

-

At various time points, take aliquots of the reaction mixture and add them to the malachite green reagent.

-

Incubate for a specified time to allow for color development.

-

Measure the absorbance at approximately 620-640 nm.

-

Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate. The rate of Pi formation corresponds to the enzyme activity.

Measurement of PPi Synthesis using an ATP Sulfurylase/Luciferase-Coupled Assay

This highly sensitive bioluminescent assay is ideal for measuring PPi synthesis.

Principle: ATP sulfurylase catalyzes the conversion of PPi and adenosine (B11128) 5'-phosphosulfate (APS) into ATP. The newly synthesized ATP is then used by firefly luciferase to produce light, which is proportional to the amount of PPi.

Materials:

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.75)

-

Adenosine 5'-phosphosulfate (APS)

-

ATP sulfurylase

-

Luciferin-luciferase reagent

-

Sample containing the PPi-synthesizing system

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, APS, and the luciferin-luciferase reagent.

-

Add the sample containing the PPi-synthesizing system to the reaction mixture.

-

Initiate the reaction by adding ATP sulfurylase.

-

Immediately measure the light emission using a luminometer.

-

The amount of PPi synthesized is determined by comparing the light output to a standard curve generated with known concentrations of PPi.

PPi in Drug Development and Therapeutic Targeting

The critical role of PPi metabolism in various diseases, particularly those involving pathological calcification, has made it an attractive target for therapeutic intervention.

Targeting ENPP1 and TNAP

In conditions characterized by low extracellular PPi and subsequent ectopic calcification, such as generalized arterial calcification of infancy (GACI), strategies to increase PPi levels are being explored.[2] These include the development of recombinant ENPP1 enzyme replacement therapy and the use of TNAP inhibitors to prevent PPi degradation.[2][3]

Bisphosphonates as PPi Analogs

Bisphosphonates are stable analogs of PPi that are resistant to hydrolysis by alkaline phosphatases. They are widely used in the treatment of bone disorders, such as osteoporosis and Paget's disease, due to their ability to inhibit bone resorption by binding to hydroxyapatite and inhibiting osteoclast activity.

PPi Supplementation

Oral supplementation with PPi is being investigated as a potential therapy for conditions associated with PPi deficiency.[8] While bioavailability is a challenge, studies have shown that orally administered PPi can be absorbed and may help to mitigate ectopic calcification.[8]

Experimental Workflow for Investigating PPi's Role in Cellular Processes

The following diagram illustrates a general experimental workflow for elucidating the role of PPi in a specific cellular process, such as cell proliferation or differentiation.

Conclusion

Inorganic pyrophosphate is a molecule of profound importance in cellular metabolism, with its roles extending far beyond that of a simple byproduct. Its influence on bioenergetics, metabolic regulation, and complex signaling pathways underscores its significance in both health and disease. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a comprehensive resource for the scientific community. A deeper understanding of PPi metabolism will undoubtedly pave the way for novel therapeutic strategies targeting a range of debilitating diseases.

References

- 1. The intracellular concentration of pyrophosphate in the batch culture of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inorganic Pyrophosphate Deficiency Syndromes and Potential Treatments for Pathologic Tissue Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASBMR 2024 Annual Meeting [asbmr.confex.com]

- 4. Concerted Regulation of Inorganic Pyrophosphate and Osteopontin by Akp2, Enpp1, and Ank : An Integrated Model of the Pathogenesis of Mineralization Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPi concentration in cell - Bacteria Escherichia coli - BNID 108173 [bionumbers.hms.harvard.edu]

- 6. Inorganic pyrophosphate is located primarily in the mitochondria of the hepatocyte and increases in parallel with the decrease in light-scattering induced by gluconeogenic hormones, butyrate and ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral supplementation of inorganic pyrophosphate in pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Pyrophosphate: A Precursor for Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium pyrophosphate (Na₄P₂O₇), a readily available and cost-effective inorganic compound, is emerging as a versatile precursor in the synthesis of a diverse range of advanced materials. Its application spans high-performance energy storage solutions, innovative bioceramics for tissue engineering, and efficient catalysts for organic reactions. This technical guide provides a comprehensive overview of the role of sodium pyrophosphate and its derivatives in material synthesis, with a focus on detailed experimental protocols, quantitative data, and the underlying reaction pathways.

Application in Energy Storage: Cathode Materials for Sodium-Ion Batteries

Sodium pyrophosphate is a key building block for the synthesis of polyanionic cathode materials for sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. The pyrophosphate framework offers stable crystal structures and facile three-dimensional diffusion channels for sodium ions.

Sodium Iron Pyrophosphates (Na₄Fe₃(PO₄)₂(P₂O₇) and Na₂FeP₂O₇)

Sodium iron pyrophosphates are among the most studied cathode materials synthesized using sodium pyrophosphate precursors. They offer a good balance of electrochemical performance, structural stability, and cost-effectiveness.

Several methods are employed for the synthesis of sodium iron pyrophosphates, each offering distinct advantages in terms of particle morphology, purity, and electrochemical performance.

-

Solid-State Reaction: This conventional and scalable method involves the high-temperature reaction of solid precursors.

-

Sol-Gel Synthesis: This wet-chemical technique allows for homogeneous mixing of precursors at the atomic level, leading to smaller particle sizes and improved electrochemical performance.

-

Hydrothermal Synthesis: This method utilizes high-pressure and moderate-temperature aqueous conditions to produce well-crystallized materials with controlled morphologies.

-

Combustion Synthesis: This rapid and energy-efficient technique involves a self-sustaining exothermic reaction between an oxidizer and a fuel.

The electrochemical performance of sodium iron pyrophosphate cathodes is highly dependent on the synthesis method and subsequent material processing. Key performance indicators are summarized in the table below.

| Material | Synthesis Method | Reversible Capacity (mAh/g) | Cycling Stability | Rate Capability |

| Na₄Fe₃(PO₄)₂(P₂O₇)/C | Solid-State | 112.5 (at 0.1C)[1] | 97.2 mA h g⁻¹ retained after 5000 cycles at 10C[1] | 97.2 mA h g⁻¹ at 10C[1] |

| Na₄Fe₃(PO₄)₂(P₂O₇)/C | Sol-Gel | ~100 (at 0.2C) | 89% capacity retention after 300 cycles | Good rate capability at 25°C and 55°C[2] |

| Na₄Fe₃(PO₄)₂(P₂O₇)/CC | Combustion | ~102 (at 0.1C)[3] | 99.7% capacity retention after 100 cycles[3] | Enhanced rate capability compared to calcination route[3] |

| Na₂FeP₂O₇ | Solid-State | 82 | Good | - |

| Na₂FeP₂O₇/C | Spray Drying | 84.4 (at 0.1C) | Excellent cycling stability | - |

Sodium Vanadium Fluorophosphate (B79755) (Na₃V₂(PO₄)₂F₃)

Sodium vanadium fluorophosphate is another promising cathode material with a high operating voltage, contributing to a higher energy density.

-

Hydrothermal Synthesis: This is a common method for producing Na₃V₂(PO₄)₂F₃ with controlled crystallinity and morphology.

| Material | Synthesis Method | Reversible Capacity (mAh/g) | Cycling Stability | Rate Capability |

| Na₃V₂(PO₄)₂F₃@C/CNTs | One-Step Hydrothermal | 120.2 (at 0.1C)[4] | Excellent | 74.3 mAh/g at 10C[5] |

| Na₃V₂(PO₄)₂F₃@rGO | Microwave-Assisted Hydrothermal | 123 (at 1C)[6] | 85.6% capacity retention after 7000 cycles at 10C[6] | 107 mAh/g at 10C[6] |

Application in Bioceramics: Porous Calcium Phosphate (B84403) Scaffolds

Sodium pyrophosphate derivatives, such as sodium dihydrogen phosphate (NaH₂PO₄), are utilized as porogens in the fabrication of porous calcium pyrophosphate (CPP) bioceramics. These materials are of great interest for bone tissue engineering due to their biocompatibility and resorbability.

The synthesis involves mixing a calcium phosphate precursor with sodium dihydrogen phosphate, followed by molding and high-temperature annealing. The sodium salt is subsequently leached out, leaving a porous ceramic structure.

| Property | Value |

| Porosity | 60-70% |

| Firing Temperature | 800-900°C |

Application in Catalysis: Sulfa-Michael Additions

Anhydrous sodium pyrophosphate has been demonstrated as a novel and efficient heterogeneous catalyst for Sulfa-Michael additions, an important carbon-sulfur bond-forming reaction in organic synthesis.

| Reaction | Catalyst Loading | Solvent | Yield |

| Chalcone + Thiophenol | 0.1 g Na₄P₂O₇ | Methanol | 93% |

Experimental Protocols

Solid-State Synthesis of Na₄Fe₂(PO₄)₂(P₂O₇)/C

This protocol is based on a mutually reinforcing approach involving Ti-doping, mechanical nano treatment, and in-situ carbon coating.[1]

-

Precursor Mixing: Stoichiometric amounts of Na₄P₂O₇, FeC₂O₄·2H₂O, NH₄H₂PO₄, a titanium source (e.g., TiO₂), and a carbon source (e.g., glucose) are intimately mixed.

-

Ball Milling: The precursor mixture is subjected to high-energy ball milling to reduce particle size and ensure homogeneous mixing.

-

Calcination: The milled powder is calcined in a tube furnace under an inert atmosphere (e.g., argon). A typical two-step calcination profile involves:

-

Heating to 300-350°C and holding for several hours to decompose the oxalate (B1200264) and carbon source.

-

Increasing the temperature to 500-600°C and holding for an extended period (e.g., 12 hours) to facilitate the formation of the final crystalline phase.

-

-

Cooling: The furnace is cooled down to room temperature naturally.

-

Characterization: The final product is characterized by X-ray diffraction (XRD) for phase purity and scanning electron microscopy (SEM) for morphology.

Hydrothermal Synthesis of Na₃V₂(PO₄)₂F₃@C/CNTs[4]

-

Precursor Solution Preparation:

-

Disperse 0.05 g of carbon nanotubes (CNTs) in 30 mL of deionized water by sonication for 15 minutes.

-

To this suspension, add 0.01 mol of H₃PO₄.

-

Sequentially add 0.015 mol of C₂H₂O₄ (oxalic acid), 0.01 mol of NH₄VO₃ (ammonium metavanadate), and 0.015 mol of NaF.

-

Stir the mixture continuously for 30 minutes.

-

-

Hydrothermal Reaction:

-

Transfer the final mixture to a 50 mL Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at 180°C for 12 hours.

-

-

Product Recovery:

-

After cooling to room temperature, the product is collected by centrifugation.

-

The collected solid is dried to obtain the Na₃V₂(PO₄)₂F₃@C/CNTs composite material.

-

Combustion Synthesis of Na₄Fe₃(PO₄)₂(P₂O₇)/CC[3]

-

Precursor Gel Formation: A sol-gel precursor is prepared using appropriate sources of sodium, iron, and phosphate, along with a fuel/chelating agent like citric acid.

-

Combustion: The precursor gel is heated to a temperature that initiates a self-sustaining combustion reaction. This rapid, exothermic process leads to the formation of a voluminous, porous ash.

-

Annealing: The combustion product is then annealed at a specific temperature (e.g., 550°C) under a reducing atmosphere (e.g., Ar/H₂) to obtain the final crystalline carbon-coated Na₄Fe₃(PO₄)₂(P₂O₇).

Synthesis of Porous Calcium Pyrophosphate Bioceramics

-

Precursor Preparation: Calcium phosphate with a Ca/P molar ratio in the range of 0.9-1.1 is synthesized by co-precipitation from soluble calcium salts (e.g., calcium nitrate) and soluble phosphates (e.g., ammonium (B1175870) hydrogen phosphate).

-

Mixture Formulation: The synthesized calcium phosphate is mixed with sodium dihydrogen phosphate (NaH₂PO₄) at a specific weight ratio.

-

Molding: The powder mixture is molded into the desired shape.

-

Annealing: The molded part is fired at a temperature in the range of 800-900°C. During this step, the calcium phosphate is converted to calcium pyrophosphate, and the sodium dihydrogen phosphate acts as a pore-forming agent.

-

Leaching: The fired ceramic is washed to remove the sodium salt, resulting in a porous structure.

Anhydrous Na₄P₂O₇ as a Catalyst for Sulfa-Michael Addition[6]

-

Catalyst Preparation: Anhydrous Na₄P₂O₇ is prepared by the dehydration of sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O) at 600°C. The dehydration is carried out progressively in steps of 100°C.

-

Reaction Setup: In a flask, an equimolar mixture (1 mmol) of the Michael acceptor and Michael donor is dissolved in 1.5 mL of methanol.

-

Catalyst Addition: 0.1 g of the prepared anhydrous Na₄P₂O₇ is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Workup: The catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization.

Synthesis Pathways and Mechanisms

Understanding the reaction pathways is crucial for optimizing synthesis conditions and controlling the properties of the final material.

Solid-State Synthesis of Na₄Fe₃(PO₄)₂(P₂O₇)

The solid-state synthesis of Na₄Fe₃(PO₄)₂(P₂O₇) from precursors like Na₄P₂O₇, FeC₂O₄·2H₂O, and NH₄H₂PO₄ is a complex process involving several intermediate steps. The reaction likely proceeds through the formation of simpler phosphate and pyrophosphate phases before the final complex structure is formed. For instance, Na₃Fe₂(PO₄)₃ can be an intermediate phase that transforms into the pyrophosphate phase under a reducing atmosphere.[7]

References

- 1. Solid-State Synthesis of Na4Fe3(PO4)2P2O7/C by Ti-Doping with Promoted Structural Reversibility for Long-Cycling Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Synthesis and characterization of a crystalline Na 4 Fe 3 (PO 4 ) 2 (P 2 O 7 ) cathode material for sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03554B [pubs.rsc.org]

- 4. Facile One-Step Hydrothermal Synthesis of Na3V2(PO4)2F3@C/CNTs Tetragonal Micro-Particles as High Performance Cathode Material for Na-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diva-portal.org [diva-portal.org]

The Mechanism of Sodium Pyrophosphate in Biological Systems: A Technical Guide

Abstract

Inorganic pyrophosphate (PPi), the anionic form of pyrophosphoric acid and the active component of sodium pyrophosphate in solution, is a pivotal molecule in cellular metabolism and physiology. Generated as a byproduct in numerous biosynthetic reactions, its primary role is to render these processes thermodynamically favorable and effectively irreversible through its subsequent hydrolysis. This technical guide provides an in-depth exploration of the core mechanisms of PPi in biological systems. It details its role in bioenergetics, the enzymatic control of its homeostasis by pyrophosphatases and other enzymes, and its critical function as a key regulator of biomineralization. Dysregulation of PPi metabolism is implicated in several pathological conditions, including vascular calcification and certain forms of arthritis. This document summarizes key quantitative data, presents detailed experimental protocols for PPi measurement, and utilizes diagrams to illustrate fundamental pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: The Ubiquitous Role of Inorganic Pyrophosphate (PPi)

Inorganic pyrophosphate (PPi) is a simple molecule consisting of two phosphate (B84403) groups linked by a high-energy phosphoanhydride bond.[1] It is formed in biological systems primarily through the hydrolysis of ATP into AMP and PPi.[2] This reaction is fundamental to a vast array of metabolic processes, including the synthesis of DNA, RNA, proteins, and polysaccharides.[3][4] The intracellular concentration of PPi must be tightly regulated, as its accumulation can inhibit these critical cellular processes.[3] This regulation is primarily achieved by a class of ubiquitous enzymes called inorganic pyrophosphatases (PPases), which catalyze the hydrolysis of PPi into two molecules of inorganic orthophosphate (Pi).[1][3] This hydrolysis is energetically favorable and serves to pull many biosynthetic reactions to completion.[4][5][6] Beyond its role in intracellular bioenergetics, extracellular PPi is a potent inhibitor of soft tissue calcification, playing a crucial role in maintaining vascular and skeletal health.[7][[“]]

Core Mechanism: PPi in Bioenergetics and Biosynthesis

The central mechanism of PPi in biological systems is its role as a leaving group in nucleotide transfer reactions, followed by its rapid hydrolysis. This two-step process provides a powerful thermodynamic driving force for biosynthesis.

The Hydrolysis of PPi: A Thermodynamic Driving Force

Many essential biosynthetic reactions, such as the activation of fatty acids or the addition of a nucleotide to a growing DNA or RNA chain, involve the cleavage of a nucleoside triphosphate (e.g., ATP) into a nucleoside monophosphate (NMP) and PPi.[2] While these reactions are theoretically reversible, the cellular environment ensures they proceed in the forward direction.[5] The key to this irreversibility is the action of inorganic pyrophosphatases, which rapidly hydrolyze the released PPi.[5][9]

PPi + H₂O → 2 Pi

This hydrolysis reaction has a large negative Gibbs free energy change, effectively making the initial biosynthetic reaction irreversible under physiological conditions.[2][6] This "ratchet" mechanism ensures that cellular resources are committed to the synthesis of essential macromolecules.[6]

References

- 1. Inorganic Pyrophosphatases: Study of Interest [scirp.org]

- 2. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inorganic pyrophosphatase - Proteopedia, life in 3D [proteopedia.org]

- 5. Reactome | Pyrophosphate hydrolysis [reactome.org]

- 6. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrophosphate metabolism and calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. canvaxbiotech.com [canvaxbiotech.com]

solubility and dissociation of sodium pyrophosphate in aqueous solutions

An In-depth Technical Guide on the Solubility and Dissociation of Sodium Pyrophosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and dissociation characteristics of sodium pyrophosphate in aqueous solutions. The information is intended to support research, development, and formulation activities where sodium pyrophosphate is utilized.

Physicochemical Properties of Sodium Pyrophosphate

Sodium pyrophosphate, also known as tetrasodium (B8768297) pyrophosphate (TSPP), is an inorganic salt with the chemical formula Na₄P₂O₇. It is commercially available in both anhydrous (Na₄P₂O₇) and decahydrate (B1171855) (Na₄P₂O₇·10H₂O) forms.

Table 1: General Physicochemical Properties of Sodium Pyrophosphate

| Property | Anhydrous Sodium Pyrophosphate (Na₄P₂O₇) | Sodium Pyrophosphate Decahydrate (Na₄P₂O₇·10H₂O) |

| Molar Mass | 265.90 g/mol | 446.06 g/mol |

| Appearance | White, odorless powder or granules[1][2][3] | Colorless or white transparent crystals[1][2][3] |

| Melting Point | 988 °C (decomposes)[4] | 79.5 °C (loses water)[4] |

| Density | 2.534 g/cm³[5] | 1.82 g/cm³ |

| pH of 1% solution | ~10.2 - 10.8[1][5] | ~10.2 |

Solubility of Sodium Pyrophosphate

The solubility of sodium pyrophosphate in water is significantly influenced by temperature. The decahydrate form is more soluble than the anhydrous form at lower temperatures.

Effect of Temperature on Solubility

The solubility of both anhydrous and decahydrate forms of sodium pyrophosphate increases with temperature.

Table 2: Solubility of Anhydrous Sodium Pyrophosphate (Na₄P₂O₇) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 2.61[5] |

| 25 | 6.7[5] |

| 100 | 42.2[5] |

Table 3: Solubility of Sodium Pyrophosphate Decahydrate (Na₄P₂O₇·10H₂O) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 3.16 |

| 20 | 6.23 |

| 25 | 8.14 |

| 60 | 21.83 |

| 80 | 30.04 |

Effect of pH on Solubility

Effect of Other Solutes on Solubility

The presence of other electrolytes can affect the solubility of sodium pyrophosphate through the common ion effect or the uncommon ion effect (salting in).

-

Common Ion Effect: The addition of a salt with a common ion, such as sodium chloride (NaCl), is expected to decrease the solubility of sodium pyrophosphate due to Le Chatelier's principle. Increasing the concentration of sodium ions (Na⁺) in the solution will shift the dissolution equilibrium of Na₄P₂O₇ towards the solid, undissolved state.

-

Uncommon Ion Effect (Salting In): The presence of salts without a common ion can increase the ionic strength of the solution, which can lead to an increase in the solubility of sodium pyrophosphate. This phenomenon is known as the "salting in" effect. For instance, the solubility of phosphate (B84403) salts has been observed to increase slightly with the addition of NaCl due to the increase in ionic strength.[9] The solubility of sodium phosphate is also impacted by the presence of various sodium salts.[10]

Quantitative data on the solubility of sodium pyrophosphate in solutions containing specific concentrations of other solutes like KCl, CaCl₂, and MgCl₂ is limited in publicly available literature.

Dissociation of Sodium Pyrophosphate in Aqueous Solutions

In an aqueous solution, sodium pyrophosphate dissociates to yield sodium ions (Na⁺) and pyrophosphate ions (P₂O₇⁴⁻). The pyrophosphate ion is the conjugate base of the tetraprotic pyrophosphoric acid (H₄P₂O₇) and will exist in different protonated forms depending on the pH of the solution.

The dissociation of pyrophosphoric acid can be described by the following equilibria:

H₄P₂O₇ ⇌ H⁺ + H₃P₂O₇⁻ (pKa₁) H₃P₂O₇⁻ ⇌ H⁺ + H₂P₂O₇²⁻ (pKa₂) H₂P₂O₇²⁻ ⇌ H⁺ + HP₂O₇³⁻ (pKa₃) HP₂O₇³⁻ ⇌ H⁺ + P₂O₇⁴⁻ (pKa₄)

Table 4: Dissociation Constants (pKa) of Pyrophosphoric Acid at 25 °C

| Dissociation Step | pKa Value |

| pKa₁ | 0.91 |

| pKa₂ | 2.10 |

| pKa₃ | 6.70 |

| pKa₄ | 9.32 |

The distribution of the different pyrophosphate species as a function of pH is a critical factor in understanding its reactivity, chelating ability, and overall behavior in solution.

Experimental Protocols

Determination of Solubility by Shake-Flask Method

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium pyrophosphate to a known volume of the aqueous solvent (e.g., deionized water, buffer of specific pH, or a solution containing another solute) in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the flask at a constant temperature for a sufficient period to reach equilibrium. A shaking water bath or a rotary shaker in a temperature-controlled environment is recommended.

-

Equilibration time can vary, but 24 to 72 hours is a common duration to ensure equilibrium is reached.[11] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert filter (e.g., 0.45 µm PTFE) to remove all solid particles.[12] It is crucial to ensure the filtration apparatus is at the same temperature as the equilibrated solution to prevent precipitation or further dissolution.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent.

-

Determine the concentration of pyrophosphate in the diluted solution using a validated analytical method, such as ion chromatography or a colorimetric method.[13][14]

-

Prepare a calibration curve using standard solutions of sodium pyrophosphate of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of sodium pyrophosphate in the solvent, taking into account the dilution factor. Report the solubility in units such as g/100 mL or mol/L at the specified temperature.

-

Determination of Dissociation Constants (pKa) by Potentiometric Titration

This method involves titrating a solution of the acid (or its salt) with a strong base and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of sodium pyrophosphate and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be in a range suitable for titration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the sodium pyrophosphate solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

The solution will be initially alkaline. To determine all four pKa values, the solution should first be acidified with a standard strong acid (e.g., 0.1 M HCl) to a pH below the first pKa (e.g., pH < 1).

-

Titrate the resulting pyrophosphoric acid solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, known increments. Record the pH of the solution after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The equivalence points are the points of steepest inflection on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a tetraprotic acid, pKa₁ is the pH at the first half-equivalence point, pKa₂ is the pH at the second half-equivalence point, and so on.

-

Conclusion

This technical guide has summarized the key solubility and dissociation properties of sodium pyrophosphate in aqueous solutions. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals working with this compound. It is important to note the influence of temperature, pH, and the presence of other solutes on the solubility of sodium pyrophosphate when developing formulations and designing experiments. Further research to quantify the effects of pH and various solutes on solubility would be beneficial to the scientific community.

References

- 1. Introduction of Tetrasodium pyrophosphate_Chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tetrasodium Pyrophosphate | Na4P2O7 | CID 24403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrasodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. An Ultimate Guide to Tetrasodium Pyrophosphate (TSPP) | Niranbio Chemical [niranbio.com]